molecular formula C15H12BN3O2 B13147447 (4,6-Diphenyl-1,3,5-triazin-2-yl)boronicacid

(4,6-Diphenyl-1,3,5-triazin-2-yl)boronicacid

Katalognummer: B13147447
Molekulargewicht: 277.09 g/mol
InChI-Schlüssel: ISTQSZJUYOCTMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is a boronic acid derivative with a triazine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with boronic acid derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of new materials with unique electronic and optical properties .

Biology

In biological research, this compound is explored for its potential as a molecular probe and in the development of bioactive molecules. Its ability to form stable complexes with various biomolecules makes it a useful tool in biochemical studies .

Medicine

In medicinal chemistry, (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid involves its ability to interact with molecular targets through boron-oxygen interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The triazine core structure also contributes to its binding affinity and specificity for certain molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is unique due to its boronic acid functionality, which allows it to participate in a wide range of chemical reactions and form stable complexes with various biomolecules. This versatility makes it a valuable compound in multiple research and industrial applications .

Eigenschaften

Molekularformel

C15H12BN3O2

Molekulargewicht

277.09 g/mol

IUPAC-Name

(4,6-diphenyl-1,3,5-triazin-2-yl)boronic acid

InChI

InChI=1S/C15H12BN3O2/c20-16(21)15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10,20-21H

InChI-Schlüssel

ISTQSZJUYOCTMJ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.